![molecular formula C13H11ClFN B1488351 [4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン CAS No. 1178958-91-2](/img/structure/B1488351.png)
[4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン
説明
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is a useful research compound. Its molecular formula is C13H11ClFN and its molecular weight is 235.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:抗結核剤
この化合物は、抗結核剤としての可能性が検討されています。結核の原因となるMycobacterium tuberculosisに対して有望な活性を示しています。 特に、この化合物の誘導体は合成され、結核菌の細胞壁合成に不可欠なDprE1酵素に対する阻害効果について試験されています 。これは、特に抗生物質耐性菌の増加を考えると、新しい結核治療薬開発のための貴重な候補となります。
材料科学:有機合成中間体
材料科学の分野では、「[4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン」は、複雑な有機分子の合成における中間体として役立ちます。 その構造はさまざまな化学修飾を可能にするため、新しいポリマーの生成や既存材料の特性向上のための汎用性の高いビルディングブロックとなっています .
化学工業:触媒開発
この化合物のユニークな化学構造により、触媒開発における配位子として機能することができます。金属に結合し、触媒プロセスを支援することができます。これは、さまざまな化学製品を製造するために不可欠です。 この用途は、特に高精度と効率が求められる反応において重要です .
生物学研究:酵素阻害
研究者たちは、「[4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン」を用いて、酵素阻害メカニズムを研究してきました。 この化合物がさまざまな酵素とどのように相互作用するかを観察することで、科学者たちは、病気に関与する生体経路を調節できる酵素阻害剤の設計について洞察を得ることができます .
神経科学:神経伝達物質受容体の調節
この化合物は、脳内の神経伝達物質受容体を調節する可能性があります。これは、うつ病、不安、統合失調症などの神経疾患に対する新しい治療法につながる可能性があります。 この化合物は血液脳関門を通過することができるため、中枢神経系薬物開発の候補となります .
農業:害虫駆除剤
農業では、「[4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン」を使用して、新しい害虫駆除剤を開発することができます。 その化学的性質は、害虫の神経系に影響を与え、環境に悪影響を与えることなく、作物を昆虫やその他の害虫から保護する新しいアプローチを提供することができます .
環境科学:汚染物質の分解
この化合物はさまざまな汚染物質と反応するため、環境科学の分野で注目されています。汚染物質の分解方法を開発するために使用でき、よりクリーンな空気と水を貢献することができます。 この分野の研究は、環境汚染を軽減するための効率的で持続可能な方法を見つけることに焦点を当てています .
分析化学:クロマトグラフィー標準品
最後に、「[4-(4-クロロフェニル)-2-フルオロフェニル]メタンアミン」は、クロマトグラフィー分析における標準品として使用することができます。 その独特の化学的シグネチャーにより、機器の校正とさまざまな業界の品質管理で使用される分析方法の精度を確保するのに役立ちます .
作用機序
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
This can result in alterations in cellular processes, potentially influencing cell signaling, metabolism, or other functions .
Biochemical Pathways
Given the potential targets, it is plausible that the compound could influence pathways related to cell signaling, particularly those involving camp-dependent protein kinases .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism and excretion patterns that can influence their bioavailability .
Result of Action
Given its potential targets, it is likely that the compound could influence cellular processes such as signal transduction, potentially leading to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing the overall cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects .
Metabolic Pathways
[4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine how the compound is distributed within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of [4-(4-Chlorophenyl)-2-fluorophenyl]methanamine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
特性
IUPAC Name |
[4-(4-chlorophenyl)-2-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAMJDKRXHUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


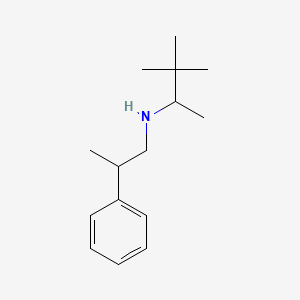
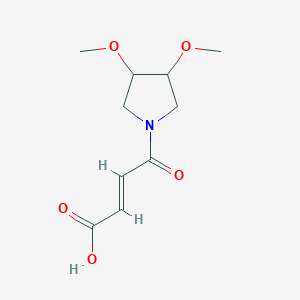
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)
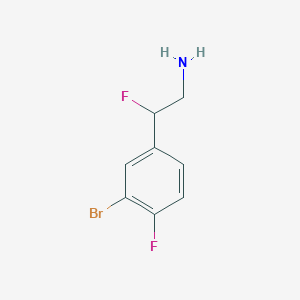


![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
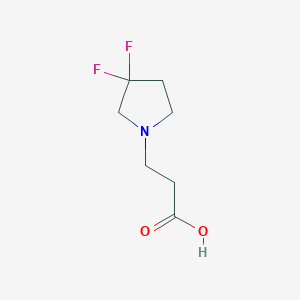

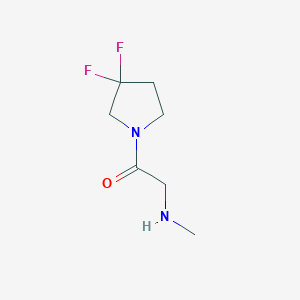
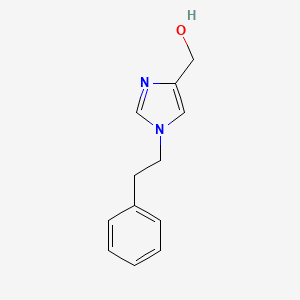
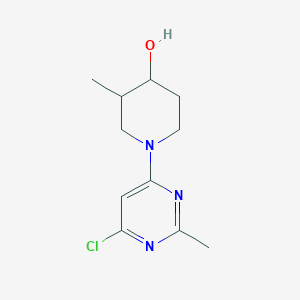
![1-[(Cyclopentylamino)methyl]cyclobutan-1-ol](/img/structure/B1488290.png)
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
